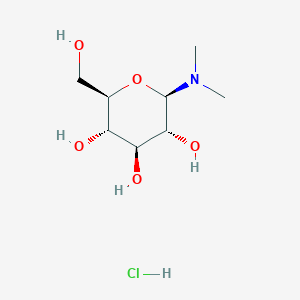![molecular formula C14H21N3O B221784 N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as AMPA or N-phenylacetyl-L-glutamine, is a compound that has been extensively studied in the field of neuroscience. It is an agonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor involved in synaptic plasticity and excitatory neurotransmission. The purpose of
Wirkmechanismus
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide acts as an agonist of the N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor, which is a type of ionotropic glutamate receptor. When N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide binds to the receptor, it causes the influx of sodium ions into the cell, leading to depolarization and the generation of an action potential. This process is essential for the transmission of excitatory signals in the brain and is crucial for learning and memory.
Biochemical and Physiological Effects
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to enhance synaptic plasticity and promote long-term potentiation (LTP), which is a process that strengthens the connections between neurons and is believed to underlie learning and memory. It has also been shown to have neuroprotective effects and to promote the survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide is a valuable tool for studying the function of the N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor and its role in neurological disorders. It is relatively easy to synthesize and is commercially available. However, it has some limitations, including its short half-life and its potential to cause excitotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide. One area of interest is the development of new N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor agonists that have longer half-lives and fewer side effects. Another area of interest is the investigation of the role of the N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor in neurological disorders and the development of new therapies that target this receptor. Finally, there is a need for further research on the biochemical and physiological effects of N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide and its potential therapeutic applications.
Synthesemethoden
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide can be synthesized through a multi-step process starting from L-glutamic acid. The first step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. The amino group is then protected with a benzyl group, and the carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an intermediate. The Boc group is then removed, and the resulting amine is coupled with 4-methyl-1-piperidinecarboxylic acid to form the final product, N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide has been used extensively in scientific research to study the function of the N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide receptor and its role in synaptic plasticity, learning, and memory. It has also been used to investigate the mechanisms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
Produktname |
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide |
|---|---|
Molekularformel |
C14H21N3O |
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
N-[5-amino-2-(4-methylpiperidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H21N3O/c1-10-5-7-17(8-6-10)14-4-3-12(15)9-13(14)16-11(2)18/h3-4,9-10H,5-8,15H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
LXVSGZTYEIEGQD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C |
Kanonische SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)
![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)




![3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)